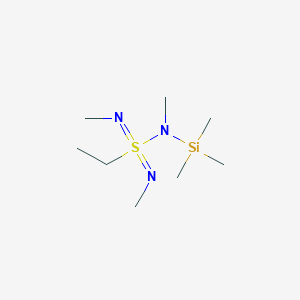
N,N',N''-Trimethyl-N-(trimethylsilyl)ethanesulfonodiimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’,N’'-Trimethyl-N-(trimethylsilyl)ethanesulfonodiimidamide is a unique organosilicon compound that has garnered interest in various fields of chemistry and industry. This compound is characterized by the presence of both trimethylsilyl and ethanesulfonodiimidamide groups, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’'-Trimethyl-N-(trimethylsilyl)ethanesulfonodiimidamide typically involves the reaction of trimethylsilyl chloride with ethanesulfonodiimidamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
On an industrial scale, the production of N,N’,N’'-Trimethyl-N-(trimethylsilyl)ethanesulfonodiimidamide may involve continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain a product that meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
N,N’,N’'-Trimethyl-N-(trimethylsilyl)ethanesulfonodiimidamide undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of N,N’,N’'-Trimethyl-N-(trimethylsilyl)ethanesulfonodiimidamide include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The choice of solvent and temperature conditions are critical to achieving the desired reaction outcomes.
Major Products Formed
The major products formed from the reactions of N,N’,N’'-Trimethyl-N-(trimethylsilyl)ethanesulfonodiimidamide depend on the type of reaction. For example, oxidation reactions typically yield sulfonic acid derivatives, while reduction reactions produce amine derivatives.
Scientific Research Applications
N,N’,N’'-Trimethyl-N-(trimethylsilyl)ethanesulfonodiimidamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Research into its potential as a drug delivery agent is ongoing, given its ability to modify the pharmacokinetic properties of therapeutic compounds.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N,N’,N’'-Trimethyl-N-(trimethylsilyl)ethanesulfonodiimidamide exerts its effects involves the interaction of its functional groups with target molecules. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic environments. The ethanesulfonodiimidamide group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyltrimethylsilylamine: This compound shares the trimethylsilyl group but differs in its amine structure.
N-Methyl-N-(trimethylsilyl)trifluoroacetamide: Similar in having a trimethylsilyl group, but with a trifluoroacetamide moiety.
Uniqueness
N,N’,N’'-Trimethyl-N-(trimethylsilyl)ethanesulfonodiimidamide is unique due to the combination of its trimethylsilyl and ethanesulfonodiimidamide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
89902-42-1 |
|---|---|
Molecular Formula |
C8H23N3SSi |
Molecular Weight |
221.44 g/mol |
IUPAC Name |
N-(S-ethyl-N,N'-dimethylsulfonodiimidoyl)-N-trimethylsilylmethanamine |
InChI |
InChI=1S/C8H23N3SSi/c1-8-12(9-2,10-3)11(4)13(5,6)7/h8H2,1-7H3 |
InChI Key |
ZSQIAPPLGBFJDG-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=NC)(=NC)N(C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


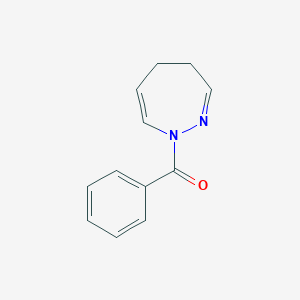
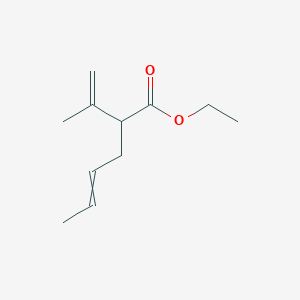
![1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14395205.png)
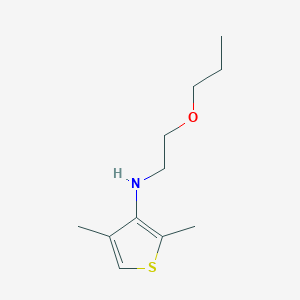
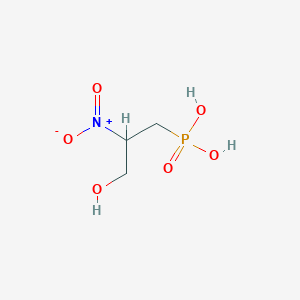
![4-[(4-Phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile](/img/structure/B14395215.png)

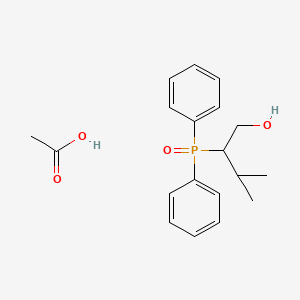
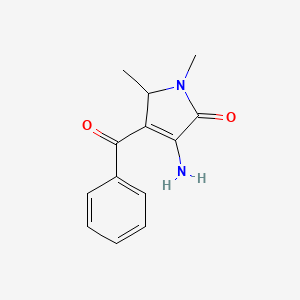
![2,4,6-Trimethoxy-3-[(propan-2-yl)oxy]phenol](/img/structure/B14395249.png)
![2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate](/img/structure/B14395255.png)
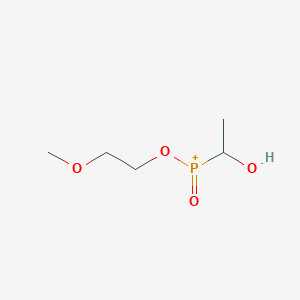
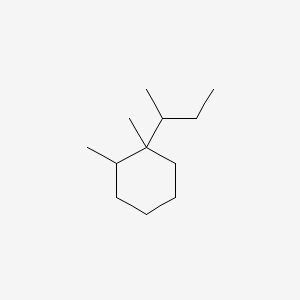
![N,N-Bis{2-[(naphthalen-1-yl)oxy]ethyl}acetamide](/img/structure/B14395280.png)
